![molecular formula C24H40O4 B1200313 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid CAS No. 570-63-8](/img/structure/B1200313.png)
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid
Overview
Description
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid, also known as 3alpha,12alpha-dihydroxy-5beta-cholanic acid or 7-deoxycholic acid, is a bile acid derivative . It plays crucial roles in lipid digestion and absorption, as well as in the regulation of cholesterol levels in organisms.
Synthesis Analysis
The synthesis of related bile acid derivatives involves complex chemical reactions starting from basic cholan structures. For example, dehydration products of chenodeoxycholic acid obtained through treatment with concentrated hydrochloric acid provide insights into the chemical transformations applicable to similar compounds.Molecular Structure Analysis
The molecular structure of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is characterized by specific hydroxylation patterns on the cholan skeleton, which significantly influence their biological function and chemical behavior. The structure elucidation is typically performed through spectral measurements and chemical analysis.Chemical Reactions Analysis
Bile acids, including 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid, undergo various chemical reactions, including oxidation, reduction, and conjugation. These reactions are essential for their biological activity and metabolism.Physical And Chemical Properties Analysis
The physical properties of bile acids like 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid include solubility, melting point, and crystalline structure. The chemical properties, such as acidity, reactivity, and hydrophilicity, are influenced by the hydroxyl groups and the steroidal framework.Scientific Research Applications
Enantioselective Purification
3-Epideoxycholic acid: has been utilized as a steroidal host compound for the enantioselective purification of racemic mixtures. Specifically, it has been used to purify (2R,3S)-3-methyl-2-pentanol from its racemates via enclathration . This application is significant in the pharmaceutical industry where the separation of enantiomers is crucial for the production of enantiopure drugs.
Study of Bile Acid Metabolism
As a secondary bile acid and an epimer of deoxycholic acid, 3-Epideoxycholic acid plays a role in the study of bile acid metabolism . Changes in the fecal levels of this compound have been observed in patients with pediatric non-alcoholic fatty liver disease (NAFLD), indicating its potential as a biomarker for this condition .
Research on Gut Microbiota
The compound’s levels in the gut can reflect the health and composition of the gut microbiota . It has been associated with the gut microbial profile in diseases such as NAFLD, suggesting its use in microbiome research and its potential influence on host metabolism .
Chiral Recognition Studies
3-Epideoxycholic acid: ’s ability to form inclusion complexes with certain chiral molecules makes it a valuable tool for chiral recognition studies . This can lead to a better understanding of molecular recognition processes which are fundamental in biological systems and synthetic chemistry .
Non-Alcoholic Fatty Liver Disease (NAFLD) Therapeutics
Given the altered levels of 3-Epideoxycholic acid in NAFLD patients, there is potential for its use in the development of therapeutic strategies or drugs aimed at modulating bile acid profiles to treat or manage NAFLD .
Mechanism of Action
Target of Action
3-Epideoxycholic acid (EDCA), also known as 3beta-deoxycholic acid or 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid, is a secondary bile acid and an epimer of deoxycholic acid It has been used as a steroidal host compound for the enantioselective purification of (2r,3s)-3-methyl-2-pentanol from its racemates via enclathration .
Mode of Action
It is known that edca can interact with its targets via enclathration, a process where it forms a host-guest complex with (2r,3s)-3-methyl-2-pentanol .
Result of Action
It has been observed that fecal levels of edca are decreased in patients with pediatric non-alcoholic fatty liver disease (nafld) .
Safety and Hazards
Future Directions
The future directions of research on 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid could involve further exploration of its biological processes and potential applications .
Relevant Papers There are several peer-reviewed papers and technical documents related to 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid . These papers provide valuable insights into the compound’s properties and potential applications.
properties
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-OFYXWCICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297449 | |
Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid | |
CAS RN |
570-63-8 | |
Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3beta-Deoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.BETA.-DEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism by which 3-epideoxycholic acid interacts with other molecules?
A1: 3-Epideoxycholic acid, a steroidal compound, exhibits a unique ability to form inclusion complexes, essentially trapping guest molecules within its structure. This process, known as enclathration, is driven by the specific shape and chemical properties of the 3-epideoxycholic acid molecule, creating a channel-like cavity that can accommodate guest molecules of a suitable size and shape [].
Q2: How selective is this enclathration process, and are there specific examples?
A2: Research demonstrates that 3-epideoxycholic acid exhibits enantioselective enclathration, meaning it preferentially forms inclusion complexes with one enantiomer of a chiral molecule over the other. This selectivity is particularly noteworthy in the case of (2R,3S)-3-methyl-2-pentanol, where 3-epideoxycholic acid demonstrates a strong preference for this specific enantiomer [, ]. This selectivity arises from the precise spatial arrangement of atoms within the host cavity and the guest molecule, highlighting the importance of stereochemistry in this interaction.
Q3: What factors contribute to the enantioselectivity observed in 3-epideoxycholic acid inclusion complexes?
A3: Studies suggest that CH/O interactions between the host (3-epideoxycholic acid) and the guest molecule play a crucial role in enantioselective enclathration []. The specific arrangement of hydrogen bond donors and acceptors within the cavity of 3-epideoxycholic acid allows for preferential binding with one enantiomer over the other. This selectivity has significant implications for potential applications in chiral separation and resolution.
Q4: Beyond 3-methyl-2-pentanol, are there other examples of molecules that form inclusion complexes with 3-epideoxycholic acid?
A4: Yes, research indicates that 3-epideoxycholic acid can form inclusion complexes with a variety of alcohols []. The exact nature and stability of these complexes depend on the specific structural features of the guest alcohol molecule, including size, shape, and chirality. This broad range of potential guest molecules suggests that 3-epideoxycholic acid may have diverse applications in areas such as separation science, drug delivery, and material science.
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